![molecular formula C24H27NO4 B12312765 4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The cyclopentyl group adds a unique structural feature, making this compound valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The cyclopentylbutanoic acid moiety can be introduced through standard organic synthesis techniques, involving the formation of carbon-carbon bonds and subsequent functional group transformations.
Industrial Production Methods
Industrial production of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques. The use of Fmoc chemistry in SPPS allows for the efficient and rapid assembly of peptides, making it a preferred method in both research and industrial settings .
化学反应分析
Types of Reactions
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Various nucleophiles can be introduced under mild conditions to modify the compound.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and modified derivatives with different functional groups, depending on the specific reagents and conditions used .
科学研究应用
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of functional materials and bio-inspired nanostructures.
作用机制
The mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The cyclopentyl group may influence the compound’s conformational properties, affecting its interactions with other molecules and its overall stability .
相似化合物的比较
Similar Compounds
®-2-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclopentyl group.
®-2-(Fmoc-amino)-4-methylbutanoic acid: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct structural and conformational properties. This uniqueness can influence its reactivity and interactions in peptide synthesis and other applications, making it a valuable compound in various fields .
属性
分子式 |
C24H27NO4 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27) |
InChI 键 |
JKYSRYFXJPMSLY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


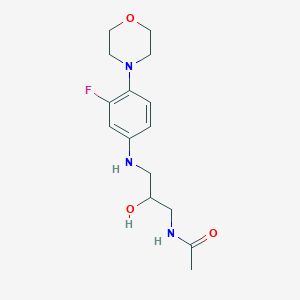
![1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid](/img/structure/B12312694.png)
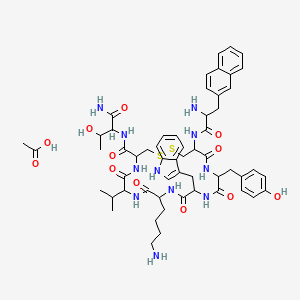
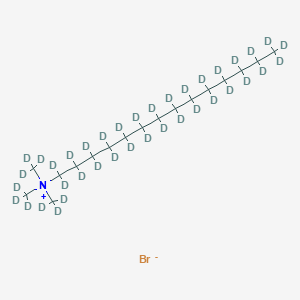
![2-amino-N-[1-[[2-[[1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12312721.png)
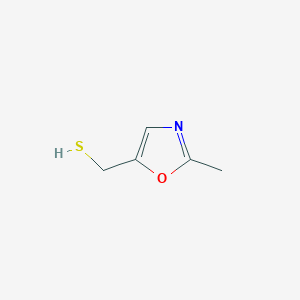
![[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12312729.png)
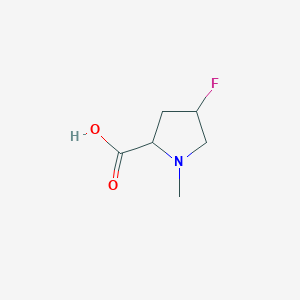
![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
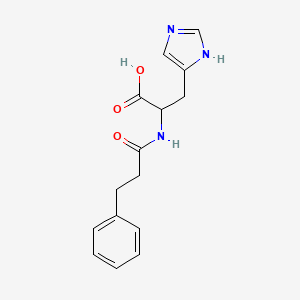
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)
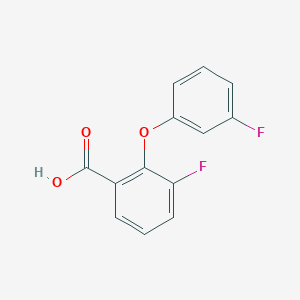
![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)
